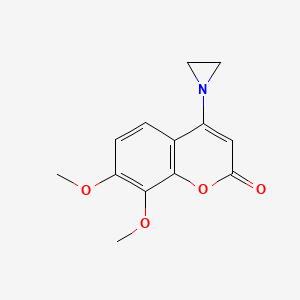
4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position, a methoxy group at the 6-position, and an azetidinyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Azetidinyl Substitution: The azetidinyl group can be introduced through nucleophilic substitution reactions involving azetidine and suitable leaving groups on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as electronic or optical materials.
作用機序
The mechanism of action of 4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinyl group may enhance binding affinity to these targets, while the bromine and methoxy groups can influence the compound’s electronic properties and reactivity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-(Azetidin-3-yl)morpholine hydrochloride
- 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
- 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids
Uniqueness
4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the azetidinyl group provides a distinct structural feature that can influence the compound’s biological activity and chemical reactivity, setting it apart from other similar compounds.
特性
分子式 |
C8H10BrN3O |
|---|---|
分子量 |
244.09 g/mol |
IUPAC名 |
4-(azetidin-3-yl)-5-bromo-6-methoxypyrimidine |
InChI |
InChI=1S/C8H10BrN3O/c1-13-8-6(9)7(11-4-12-8)5-2-10-3-5/h4-5,10H,2-3H2,1H3 |
InChIキー |
ZFAYEFKCNOSRES-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=NC(=C1Br)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



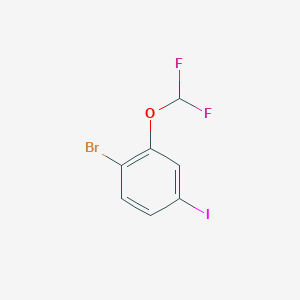
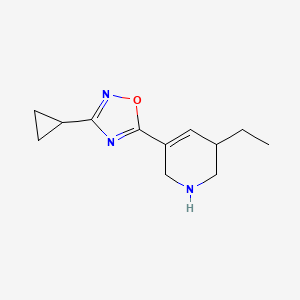
![4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B13992399.png)



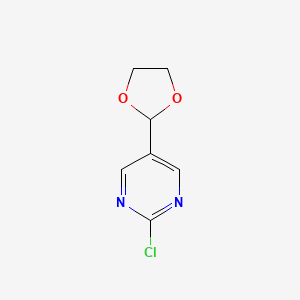
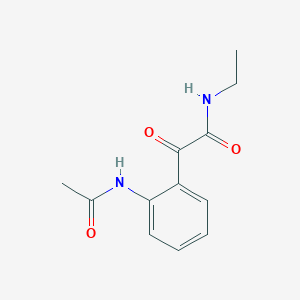

![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)


